(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol

Catalog No.
S13002214
CAS No.
653570-91-3
M.F
C9H20N2O2
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolid...

CAS Number

653570-91-3

Product Name

(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol

IUPAC Name

(2S,3R,4S)-2-[2-(propan-2-ylamino)ethyl]pyrrolidine-3,4-diol

Molecular Formula

C9H20N2O2

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C9H20N2O2/c1-6(2)10-4-3-7-9(13)8(12)5-11-7/h6-13H,3-5H2,1-2H3/t7-,8-,9+/m0/s1

InChI Key

BSADEXKNAZFQMA-XHNCKOQMSA-N

Canonical SMILES

CC(C)NCCC1C(C(CN1)O)O

Isomeric SMILES

CC(C)NCC[C@H]1[C@H]([C@H](CN1)O)O

The compound (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol is a chiral molecule characterized by its unique stereochemistry. It features a pyrrolidine ring substituted with a hydroxyl group at the 3 and 4 positions and an isopropylaminoethyl side chain. The presence of these functional groups contributes to its potential biological activity and reactivity in various chemical processes.

  • Hydroxyl Group Reactions: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
  • Amine Reactions: The isopropylamino group can engage in acylation or alkylation reactions, allowing for the synthesis of derivatives.
  • Oxidation-Reduction: The diol structure may be oxidized to form ketones or aldehydes, depending on the reaction conditions.

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antitumor Activity: It has shown potential as an inhibitor of specific cancer-related pathways.
  • Neuroprotective Effects: The compound may have implications in neuropharmacology due to its structural similarity to neurotransmitter precursors.
  • Antimicrobial Properties: Some derivatives have been noted for their effectiveness against certain bacterial strains.

The synthesis of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol can be achieved through various methods:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials to construct the pyrrolidine framework.
  • Asymmetric Synthesis: Employing catalysts that facilitate the formation of chiral centers selectively.
  • Multi-step Synthesis: Involves several reactions including protection and deprotection steps to yield the final product.

This compound has several potential applications:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Investigated for its role in biochemical pathways and interactions with biological macromolecules.

Interaction studies involving (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol indicate that it may interact with various receptors and enzymes:

  • Receptor Binding Studies: Evaluating its affinity for neurotransmitter receptors.
  • Enzyme Inhibition Assays: Testing for inhibitory effects on enzymes involved in metabolic pathways.

These studies are crucial for understanding the therapeutic potential and mechanism of action of this compound.

Several compounds share structural similarities with (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol, including:

Compound NameStructural FeaturesUnique Aspects
1-(2-Aminoethyl)pyrrolidinePyrrolidine ring with an aminoethyl substituentSimple structure; widely used as a building block
1-(3-Aminopropyl)pyrrolidinePyrrolidine ring with a propylamine substituentLonger aliphatic chain; potential different activity
4-(2-Aminoethyl)morpholineMorpholine ring with an aminoethyl substituentDifferent ring structure; varied pharmacological properties
(R)-N,N-Dimethylpropan-1-aminiumQuaternary ammonium structureCharged species; different solubility and interaction profile

The uniqueness of (2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol lies in its specific stereochemistry and dual hydroxyl functional groups, which may confer distinct biological activities compared to its analogs.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

188.152477885 g/mol

Monoisotopic Mass

188.152477885 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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